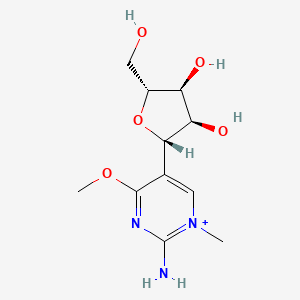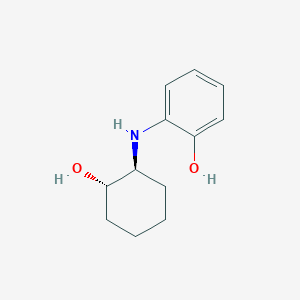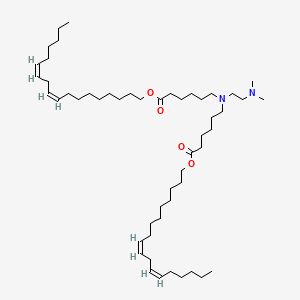![molecular formula C12H10N3O2+ B13364204 5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium typically involves the condensation of 2-aminopyridines with cyclohexanones in the presence of an oxidant such as air oxygen and a mediator like iodine . This reaction tolerates a wide range of substituents on both starting materials and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-methyl-8-amino-5H-pyrido[1,2-a]benzimidazol-10-ium .
Aplicaciones Científicas De Investigación
5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: It is being investigated for its antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium involves its interaction with various molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components . The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar structure and has shown antiviral activity.
2-methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one: Another structurally related compound with broad-spectrum antiviral action.
Uniqueness
5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10N3O2+ |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
5-methyl-8-nitropyrido[1,2-a]benzimidazol-5-ium |
InChI |
InChI=1S/C12H10N3O2/c1-13-10-6-5-9(15(16)17)8-11(10)14-7-3-2-4-12(13)14/h2-8H,1H3/q+1 |
Clave InChI |
GVVKPLRSCLXWPD-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=CC=CN2C3=C1C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-1-yl)ethyl]butanamide](/img/structure/B13364132.png)
![2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13364140.png)
![3-[6-(2-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364143.png)

![1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13364161.png)
![N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B13364164.png)
![propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364167.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364187.png)


![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)
